![molecular formula C20H22N6O2 B5672986 2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide
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Overview
Description
The exploration of novel compounds with significant biological activities is a crucial area of medicinal chemistry. Compounds containing imidazole and piperidine moieties, such as "2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide," are of particular interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of imidazole derivatives with piperidine in the presence of activating agents or conditions that facilitate the formation of the desired acetamide linkages. For example, the title compound in one study was synthesized by the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, demonstrating the versatility of this synthetic approach (Ismailova et al., 2014).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography, reveal intricate details about the molecular geometry, including bond lengths, angles, and dihedral angles, crucial for understanding the compound's reactivity and interaction with biological targets. The structure of a related compound showed that the planes of the acetamide and thiadiazole units are slightly twisted, which could influence its biological activity (Ismailova et al., 2014).
Chemical Reactions and Properties
The reactivity of compounds containing imidazole and piperidine units towards various reagents can lead to a diverse array of derivatives, offering a rich chemistry for the development of new medicinal agents. For instance, reactions with electrophiles or nucleophiles can introduce new functional groups, altering the compound's physical and chemical properties.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are essential for the development of pharmaceutical agents. These characteristics affect the compound's formulation, stability, and bioavailability. The aqueous solubility and oral absorption of a related compound were significantly enhanced by modifying its molecular structure, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the compound's therapeutic efficacy and safety. Studies on related compounds have explored their antibacterial and anticancer activities, indicating the potential for diverse biological applications (Khalid et al., 2016).
properties
IUPAC Name |
2-[2-[1-(4-imidazol-1-ylbenzoyl)piperidin-3-yl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c21-18(27)13-24-11-8-23-19(24)16-2-1-9-25(12-16)20(28)15-3-5-17(6-4-15)26-10-7-22-14-26/h3-8,10-11,14,16H,1-2,9,12-13H2,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPUYUJJOBSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3)C4=NC=CN4CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide |
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